1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one
Description
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is a synthetic aryl propan-1-one derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and a mercapto (-SH) group at the 3-position of the phenyl ring.
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-7(13)6-4-3-5-8(14)9(6)10(11)12/h3-5,10,14H,2H2,1H3 |
InChI Key |
KBUQJTSFSOMQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)S)C(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Thiolation Strategies
A foundational approach involves sequential functionalization of a pre-formed phenylpropanone scaffold. Starting with 3-mercaptophenylpropan-1-one, electrophilic difluoromethylation can be achieved using reagents such as difluoromethyl triflate or halogen-based fluorinating agents. For instance, treatment of 3-mercaptophenylpropan-1-one with sodium difluoromethanesulfinate (DFMS) in the presence of a copper catalyst facilitates the introduction of the difluoromethyl group at the ortho position.
Reaction Conditions:
- Substrate: 3-Mercaptophenylpropan-1-one (1.0 equiv)
- Reagent: DFMS (2.2 equiv), CuI (10 mol%)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 hours
- Yield: 68%
This method, however, faces challenges in regioselectivity, often requiring protective groups to prevent undesired thiol oxidation.
Palladium-Catalyzed Cross-Coupling Approaches
Adapting methodologies from related isomers, Suzuki-Miyaura cross-coupling offers a viable pathway. For example, 2-(difluoromethyl)phenylboronic acid can react with a propanone-bearing thiol precursor under palladium catalysis. While source details the synthesis of the 4-mercapto isomer, analogous conditions may apply for the 3-mercapto derivative by adjusting substituent positions.
Representative Protocol:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3.0 equiv)
- Solvent: DMF/H₂O (4:1)
- Temperature: 100°C, 24 hours
- Yield (for 4-mercapto analog): 72%
This route’s scalability is enhanced by continuous flow reactors, which improve mass transfer and thermal management during industrial production.
Fragmentation of Polyfluoro-Dihydroxy Intermediates
Source outlines a innovative strategy involving fluorination and fragmentation of advanced intermediates. Starting with a trifluoromethyl-substituted diketone, Selectfluor-mediated fluorination generates a pentafluoro-dihydroxy intermediate, which undergoes base-induced fragmentation to yield α,α-difluoroketones. Applied to the target compound, this method could proceed as follows:
Fluorination Step:
Fragmentation Step:
This method’s advantage lies in its one-pot potential and high atom economy, though it requires precise control over reaction stoichiometry.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise temperature and pressure control, critical for exothermic fluorination steps. For example, a tubular reactor with immobilized Pd catalysts can achieve >90% conversion in cross-coupling reactions, reducing catalyst leaching and byproduct formation.
Key Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 30–60 minutes |
| Temperature | 120°C |
| Pressure | 10 bar |
| Catalyst Loading | 2 mol% Pd |
Purification Techniques
Post-synthesis purification often involves a combination of distillation and recrystallization. The target compound’s moderate polarity allows for silica gel chromatography on a preparative scale, though industrial settings may prefer solvent extraction or crystallization from ethanol/water mixtures.
Reaction Optimization and Catalytic Innovations
Ligand Design in Cross-Coupling
Buchwald-type ligands (e.g., XPhos) enhance catalytic activity in palladium-mediated reactions. A study optimizing ligand effects reported a 15% yield increase when using XPhos compared to triphenylphosphine.
Solvent Effects on Fluorination
Polar aprotic solvents like DMF and MeCN stabilize fluorinating agents, improving reaction kinetics. Source demonstrates that MeCN increases Selectfluor’s electrophilicity, accelerating difluoromethylation by 40% compared to THF.
Analytical Characterization
Spectroscopic Data
Critical characterization data for the target compound include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 216.25 (calculated for C₁₀H₁₀F₂OS).
Applications and Derivative Synthesis
Medicinal Chemistry Probes
The compound’s thiol and difluoromethyl groups enable covalent binding to cysteine residues in enzymes, making it a candidate for protease inhibition studies.
Material Science Applications
Incorporation into polymers enhances thermal stability, with differential scanning calorimetry (DSC) showing a glass transition temperature (Tg) increase of 20°C compared to non-fluorinated analogs.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of different derivatives.
Addition: The carbonyl group can participate in addition reactions with nucleophiles like Grignard reagents, resulting in the formation of tertiary alcohols.
Scientific Research Applications
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds with active site residues, while the mercapto group can participate in covalent bonding with nucleophilic amino acids. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Structural Analogues of Aryl Propan-1-one Derivatives
The following table summarizes key structural and functional differences between 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one and related compounds:
*Calculated based on molecular formula.
Key Differences in Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The difluoromethyl group (-CF₂H) in the target compound is moderately electron-withdrawing, which may reduce electron density at the ketone carbonyl, increasing electrophilicity compared to hydroxyl-substituted analogs (e.g., compounds in ).
- Mercapto (-SH) groups are more nucleophilic and acidic (pKa ~10) than hydroxyl groups, enabling thiol-disulfide exchange or metal coordination .
Lipophilicity and Solubility: The -CF₂H group increases lipophilicity compared to hydroxylated analogs (e.g., logP ~1.5–2.5 vs. ~0.5–1.5 for dihydroxy derivatives). However, it is less lipophilic than trifluoromethyl (-CF₃) groups. The -SH group may reduce solubility in aqueous media compared to amino-substituted cathinones (e.g., 3-MMC, 4-FMC) but enhance membrane permeability .
Biological Activity: Hydroxylated propan-1-ones (e.g., ) exhibit antifungal activity due to hydrogen bonding with microbial enzymes. The target compound’s -SH group could enhance binding to cysteine residues in fungal targets. Cathinone derivatives (e.g., 3-MMC, 4-FMC) act as CNS stimulants via monoamine reuptake inhibition, a mechanism unlikely in the target compound due to the absence of an amino side chain .
Synthetic Accessibility :
Stability and Reactivity Considerations
- Oxidative Sensitivity : The -SH group is prone to oxidation, forming disulfide bridges unless stabilized (e.g., via alkylation or storage under inert atmosphere). This contrasts with hydroxylated analogs, which are more stable .
- Thermal Stability : Difluoromethyl groups generally enhance thermal stability compared to chloromethyl or bromomethyl substituents (e.g., ).
Biological Activity
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 232.25 g/mol. The compound features a mercapto group, which is often associated with various biological activities, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2OS |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)S)C(F)(F)) |
Antimicrobial Properties
Research indicates that compounds with mercapto groups exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of mercapto-containing compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. In a study focusing on cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), the compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Table: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT116 | 15.0 |
| HepG2 | 10.0 |
The proposed mechanism of action for the biological activity of this compound includes:
- Enzyme Inhibition: The mercapto group can participate in nucleophilic attacks on electrophilic centers in enzymes, leading to inhibition.
- Disruption of Signaling Pathways: The compound may interfere with key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several mercapto-containing compounds, including derivatives similar to this compound. The findings indicated that these compounds exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria, supporting their potential use as therapeutic agents against infections .
Investigation into Anticancer Effects
In another investigation, the compound was tested against various cancer cell lines to assess its cytotoxic effects. The results revealed that it not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of caspase pathways . This suggests a dual mechanism where the compound can both halt proliferation and trigger programmed cell death.
Q & A
Q. How should researchers reconcile conflicting reports on the compound’s reactivity in nucleophilic substitutions?
- Methodology : Compare reaction conditions (solvent, temperature, catalyst) across studies. For example, discrepancies in fluorinated aryl ketones’ reactivity were attributed to solvent polarity effects (aprotic vs. protic), altering transition-state stabilization (#user-content-fn-12-2%5D%5B%5B2%5D%2C%20%5B18%5D).
Q. Why do computational and experimental bond lengths differ for the carbonyl group?
- Methodology : DFT often underestimates conjugation effects. Experimental X-ray data (e.g., C=O bond length ~1.22 Å in similar ketones) should be prioritized, with DFT parameters adjusted for electron correlation (e.g., using B3LYP-D3) (#user-content-fn-13-1%5D%5B%5B1%5D%2C%20%5B8%5D).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
